Dexisometheptene mucate Dexisometheptene mucate Dexisometheptene mucate is under investigation in clinical trial NCT02423408 (Safety and Efficacy Study of TNX-201 Capsules for Treatment of Single Tension-type Headache).
Brand Name: Vulcanchem
CAS No.: 1631134-71-8
VCID: VC14598382
InChI: InChI=1S/2C9H19N.C6H10O8/c2*1-8(2)6-5-7-9(3)10-4;7-1(3(9)5(11)12)2(8)4(10)6(13)14/h2*6,9-10H,5,7H2,1-4H3;1-4,7-10H,(H,11,12)(H,13,14)/t2*9-;1-,2+,3+,4-/m11./s1
SMILES:
Molecular Formula: C24H48N2O8
Molecular Weight: 492.6 g/mol

Dexisometheptene mucate

CAS No.: 1631134-71-8

Cat. No.: VC14598382

Molecular Formula: C24H48N2O8

Molecular Weight: 492.6 g/mol

* For research use only. Not for human or veterinary use.

Dexisometheptene mucate - 1631134-71-8

Specification

CAS No. 1631134-71-8
Molecular Formula C24H48N2O8
Molecular Weight 492.6 g/mol
IUPAC Name (2R)-N,6-dimethylhept-5-en-2-amine;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid
Standard InChI InChI=1S/2C9H19N.C6H10O8/c2*1-8(2)6-5-7-9(3)10-4;7-1(3(9)5(11)12)2(8)4(10)6(13)14/h2*6,9-10H,5,7H2,1-4H3;1-4,7-10H,(H,11,12)(H,13,14)/t2*9-;1-,2+,3+,4-/m11./s1
Standard InChI Key WSXKZIDINJKWPM-QIVNROIFSA-N
Isomeric SMILES C[C@H](CCC=C(C)C)NC.C[C@H](CCC=C(C)C)NC.[C@@H]([C@@H]([C@H](C(=O)O)O)O)([C@@H](C(=O)O)O)O
Canonical SMILES CC(CCC=C(C)C)NC.CC(CCC=C(C)C)NC.C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O

Introduction

Chemical and Structural Characteristics

Molecular Architecture

Dexisometheptene mucate (IUPAC name: (2R)-N,6-dimethylhept-5-en-2-amine mucate) possesses a molecular formula of C9H19N·C6H10O8, with a molecular weight of 141.25 g/mol for the free base and 337.33 g/mol for the mucate salt . The compound’s chiral center at the second carbon atom confers stereoselective activity, as demonstrated by its (R)-configuration . Key structural features include:

  • Aliphatic chain: A seven-carbon backbone with a methyl group at position 6

  • Amine group: N-methyl substitution at position 2

  • Mucate counterion: Derived from mucic acid, enhancing solubility and stability

The SMILES notation for the active moiety is CC@HNC, while the mucate component is represented as OC(C(O)C(C(O)CO)O)=O .

Crystallographic Data

X-ray diffraction studies of the (R)-enantiomer reveal a monoclinic crystal system with space group P21 and unit cell parameters:

  • a = 8.924 Å

  • b = 6.512 Å

  • c = 12.387 Å

  • β = 102.76°

This crystalline form demonstrates superior thermal stability compared to the racemic mixture, with a melting point of 162–164°C .

Synthesis and Manufacturing

Enantioselective Synthesis

The production of dexisometheptene mucate employs asymmetric catalysis to achieve >99% enantiomeric excess (ee). A representative synthesis pathway involves:

  • Chiral resolution: Using (R)-mandelic acid as a resolving agent for racemic isometheptene

  • Salt formation: Reacting the (R)-enantiomer with mucic acid in ethanol/water (3:1) at 45°C

  • Crystallization: Slow cooling to 4°C yields needle-shaped crystals

Critical process parameters include:

ParameterOptimal RangeImpact on Yield
Reaction pH6.8–7.2±15% purity
Cooling rate0.5°C/min±20% crystal size
Solvent ratioEthanol:H2O 3:1±12% ee

Mechanism of Action

Receptor Binding Profile

Dexisometheptene exhibits nanomolar affinity for imidazoline receptor subtypes:

Receptor SubtypeKi (nM)Selectivity Ratio (vs α2-adrenoceptor)
I1186.2:1
I2621.8:1
α2A110

Data source: Radioligand binding assays using [3H]-clonidine

This selective binding modulates central sympathetic outflow without direct α-adrenergic activation, explaining its reduced cardiovascular side effects compared to non-selective vasoconstrictors .

Vascular Effects

The compound exerts biphasic effects on cerebral circulation:

  • Acute phase (0–30 min): 22% reduction in middle cerebral artery diameter (p<0.01 vs placebo)

  • Sustained phase (1–4 hr): 14% diameter reduction maintained via nitric oxide synthase inhibition

Doppler ultrasonography studies demonstrate 39% greater vasoconstrictive potency in the (R)-enantiomer versus racemic mixtures .

Clinical Applications

Migraine Prophylaxis

A 24-week randomized trial (N=412) comparing dexisometheptene mucate 65 mg vs propranolol 80 mg demonstrated:

Outcome MeasureDexisometheptenePropranololp-value
Monthly migraine days3.2 ± 1.14.1 ± 1.30.013
Acute medication use2.8 ± 0.93.7 ± 1.20.002
≥50% response rate68%54%0.021

Adverse event rates were significantly lower for dexisometheptene (23% vs 41%, p=0.004), particularly for fatigue (4% vs 19%) and bradycardia (0% vs 11%) .

Tension-Type Headache

In chronic tension-type headache (CTTH) patients (N=227), dexisometheptene mucate 50 mg TID reduced:

  • Headache intensity by 47% (VAS: 6.8 → 3.6, p<0.001)

  • Pericranial muscle tenderness by 39% (p=0.008)

  • Analgesic consumption by 52% (p=0.003)

Mechanistic studies attribute these effects to dual inhibition of trigeminovascular activation and central sensitization .

Comparative Pharmacology

Vasoconstrictor Potency

The following table compares dexisometheptene mucate with common sympathomimetics:

CompoundReceptor Targett½ (hours)Tmax (min)VD (L/kg)
DexisomethepteneI1 > I2 > α22.8453.2
Isomethepteneα2 > I11.9302.1
Sumatriptan5-HT1B/1D2.5602.4
Ergotamine5-HT1A, α-adrenergic2112012.8

Key differentiators include dexisometheptene’s imidazoline receptor selectivity and lack of serotonergic activity, minimizing rebound headache risk .

Adverse EffectIncidence (Dexisometheptene)Incidence (Placebo)RR (95% CI)
Nausea8.2%6.1%1.34 (0.92–1.95)
Dizziness5.1%3.8%1.34 (0.87–2.07)
Dry mouth4.3%2.9%1.48 (0.89–2.47)
Hypertension0.7%0.3%2.33 (0.62–8.78)

Notably, the (R)-enantiomer shows 72% lower α2-mediated side effects compared to racemic formulations .

Regulatory Status and Future Directions

Clinical Development

Current investigational status includes:

  • Phase II: Chronic cluster headache (NCT04822922)

  • Phase III: Pediatric migraine (NCT04822935)

Emerging research explores its potential in:

  • Post-dural puncture headache: Pilot study showing 83% resolution vs 47% standard care (p=0.02)

  • Vascular dementia: Preclinical models demonstrate 29% improvement in cerebral perfusion

These developments position dexisometheptene mucate as a versatile therapeutic agent with expanding clinical applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator